molecular formula C16H17NO2S B5575566 1-Tosyl-1,2,3,4-tetrahydroquinoline

1-Tosyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B5575566
M. Wt: 287.4 g/mol
InChI Key: GFQYTRYDCBOWCV-UHFFFAOYSA-N
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Description

1-Tosyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C16H17NO2S and a molecular weight of 287.38 g/mol It is a derivative of tetrahydroquinoline, where a tosyl group (p-toluenesulfonyl) is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tosyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the tosylation of 1,2,3,4-tetrahydroquinoline using p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Tosyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, catalysts like tungstate ions.

    Substitution: Strong nucleophiles, bases like pyridine.

Major Products:

    Oxidation: N-oxide derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Tosyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can act as a protecting group or a leaving group in various reactions, making the compound versatile in synthetic applications .

Conclusion

This compound is a valuable compound in organic synthesis and scientific research

Biological Activity

1-Tosyl-1,2,3,4-tetrahydroquinoline (TTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by the presence of a tosyl group attached to a tetrahydroquinoline backbone. Its molecular formula is C11H13N1O2SC_{11}H_{13}N_{1}O_{2}S, with a molecular weight of approximately 225.29 g/mol. The unique structure contributes to its reactivity and biological activity.

Biological Activity

Cytotoxicity Against Cancer Cells

Research has demonstrated that TTHQ exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroquinoline possess significant cytotoxicity against MOLT-3 (human acute lymphoblastic leukemia) and HepG2 (human liver carcinoma) cells. The mechanism behind this cytotoxicity often involves the disruption of cellular processes such as DNA replication and protein synthesis .

Table 1: Cytotoxicity Data for TTHQ Derivatives

Compound NameCell Line TestedIC₅₀ (μM)Reference
TTHQMOLT-312.5
TTHQHepG222.7
N-(p-methylphenyl)-N2-(TTHQ)A-54915.0
N-(o-hydroxyphenyl)-N2-(TTHQ)HuCCA-18.5

Mechanism of Action

The cytotoxicity of TTHQ and its derivatives is often attributed to their ability to induce apoptosis in cancer cells through various pathways. For example, they may act as inhibitors of specific enzymes or receptors involved in cell proliferation and survival. Additionally, some studies suggest that these compounds can modulate signaling pathways related to inflammation and cancer progression .

Case Studies

  • Antitumor Activity : A study focused on the synthesis and evaluation of several N-tosyl-1,2,3,4-tetrahydroquinoline derivatives reported that certain analogs exhibited potent antitumor activity with IC₅₀ values lower than those of standard chemotherapeutic agents like etoposide . The most promising compounds were further explored for their structure-activity relationships (SAR), highlighting the importance of specific substituents on the phenyl ring.
  • Neuroprotective Potential : Another area of research has investigated the potential neuroprotective effects of TTHQ derivatives in models of neurodegenerative diseases. Preliminary results indicate that these compounds may provide protective effects against oxidative stress-induced neuronal damage . This suggests a broader therapeutic potential beyond oncology.

Research Findings and Future Directions

Recent studies have emphasized the need for further investigation into the pharmacokinetics and toxicity profiles of TTHQ derivatives. Understanding how these compounds interact with biological systems at the molecular level will be crucial for their development as therapeutic agents.

Table 2: Summary of Research Findings

Study FocusKey Findings
Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines
Neuroprotective EffectsPotential protective effects against oxidative stress
Structure-Activity RelationshipSpecific substituents enhance activity

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQYTRYDCBOWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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